molecular formula C16H12N2O4 B1265044 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No. B1265044
M. Wt: 296.28 g/mol
InChI Key: YSEMDVLJVOLYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.

Scientific Research Applications

Synthesis and Characterization

  • The compound 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was synthesized through a three-step process starting with 2-methoxybenzohydrazide. This demonstrates the feasibility of synthesizing related compounds, potentially including 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Taha, Ismail, Imran, & Khan, 2014).

Pharmacological Applications

  • A study on acetic acid aldose reductase inhibitors, including 1,2,4-oxadiazol derivatives, showed potential for preventing cataract development, indicating a possible area of application for similar compounds (La Motta et al., 2008).

Chemical Synthesis Methods

Antibacterial Activity

  • Research into various 1,3,4-oxadiazoles revealed antibacterial properties, suggesting potential applications in combating bacterial infections (Rai et al., 2009).

Liquid Crystal Applications

  • Investigations into the liquid-crystalline properties of 1,3,4-oxadiazole derivatives have been conducted, indicating potential applications in electronic displays or optical devices (Cioancă et al., 2011).

Corrosion Inhibition

  • Certain 1,3,4-oxadiazole derivatives were found to have corrosion inhibition properties, potentially useful in industrial applications for protecting metals (Ammal, Prajila, & Joseph, 2018).

Plant Growth Regulation

  • Research on o-carboxyphenyl derivatives of certain heterocyclic compounds, which may include 1,3,4-oxadiazoles, was aimed at developing plant growth regulators, suggesting agricultural applications (Harris & Huppatz, 1978).

properties

Product Name

4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

InChI

InChI=1S/C16H12N2O4/c1-21-13-5-3-2-4-12(13)15-17-14(18-22-15)10-6-8-11(9-7-10)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

YSEMDVLJVOLYNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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